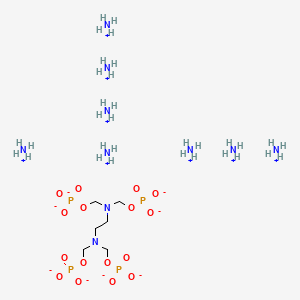
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a chemical compound with the molecular formula C6H44N10O16P4. It is known for its complex structure and significant applications in various scientific fields. This compound is characterized by its high molecular weight and unique chemical properties, making it a subject of interest in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction mixture is then purified through crystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce lower oxidation state products. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:
Chemistry: It is used as a chelating agent and in the synthesis of various complex compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in various industrial processes, including water treatment and as a stabilizer in certain formulations.
作用機序
The mechanism of action of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and interact with various molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its interactions with enzymes and other proteins are also of significant interest, as they can modulate biological activities and potentially lead to therapeutic effects .
類似化合物との比較
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a structure similar to that of octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate.
Nitrilotriacetic acid (NTA): A simpler chelating agent with fewer functional groups but similar applications.
Uniqueness
What sets this compound apart from these similar compounds is its higher number of functional groups and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications requiring strong and stable chelation .
生物活性
Octaammonium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referred to as tetrakisphosphonate, is a complex organic compound characterized by its unique molecular structure and potential biological applications. This compound has garnered interest in various fields, including medicinal chemistry, materials science, and environmental studies due to its phosphonate groups and ammonium functionalities.
Chemical Structure and Properties
The molecular formula of octaammonium tetrakisphosphonate is C6H20N2O12P4, with a molecular weight of 436.12 g/mol. The compound features a central ethane-1,2-diylbis(nitrilobis(methylene)) core with four phosphonate groups attached to ammonium ions. This structural configuration imparts unique chemical properties that influence its biological activity.
The biological activity of octaammonium tetrakisphosphonate is primarily attributed to its ability to interact with various biological molecules. The phosphonate groups can mimic phosphate groups in biological systems, potentially influencing enzymatic reactions and cellular signaling pathways. Research indicates that such compounds may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that tetrakisphosphonates can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes.
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation through apoptosis induction.
- Neuroprotective Effects : There are indications that these compounds may protect neuronal cells from oxidative stress.
Case Studies
- Antimicrobial Activity : A study evaluated the effectiveness of octaammonium tetrakisphosphonate against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential as a disinfectant agent.
- Anticancer Research : In vitro assays demonstrated that octaammonium tetrakisphosphonate derivatives induced apoptosis in human cancer cell lines (e.g., HeLa cells) at IC50 values ranging from 20 to 50 µM. Mechanistic studies revealed activation of caspase pathways.
- Neuroprotection : Research on neuronal cell cultures exposed to oxidative stress showed that treatment with octaammonium tetrakisphosphonate resulted in decreased markers of cell death and improved cell viability compared to untreated controls.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C6H20N2O12P4 |
| Molecular Weight | 436.12 g/mol |
| CAS Number | 1429-50-1 |
| Antimicrobial Activity | Effective against E. coli |
| Anticancer Activity | IC50: 20-50 µM |
| Neuroprotective Effects | Reduced oxidative stress |
特性
CAS番号 |
68901-17-7 |
|---|---|
分子式 |
C6H44N10O16P4 |
分子量 |
636.37 g/mol |
IUPAC名 |
octaazanium;[2-[bis(phosphonatooxymethyl)amino]ethyl-(phosphonatooxymethyl)amino]methyl phosphate |
InChI |
InChI=1S/C6H20N2O16P4.8H3N/c9-25(10,11)21-3-7(4-22-26(12,13)14)1-2-8(5-23-27(15,16)17)6-24-28(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3 |
InChIキー |
GHGNKSYLWFCTJW-UHFFFAOYSA-N |
正規SMILES |
C(CN(COP(=O)([O-])[O-])COP(=O)([O-])[O-])N(COP(=O)([O-])[O-])COP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |
関連するCAS |
1429-50-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















